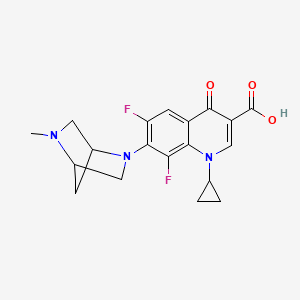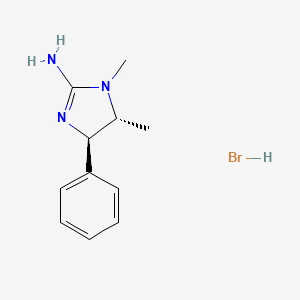
Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)- is a chemical compound known for its unique structure and properties. This compound belongs to the oxazolidine class, characterized by a five-membered ring containing oxygen and nitrogen atoms. The presence of the hydrobromide group enhances its solubility and stability, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)- typically involves the reaction of 3,4-dimethyl-2-imino-5-phenyl-oxazolidine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The hydrobromide group can be substituted with other halides or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide or silver nitrate can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxazolidinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halide-substituted oxazolidines.
Scientific Research Applications
Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the imino group allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(±)
- Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, iodide
Uniqueness
Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)- stands out due to its specific stereochemistry and the presence of the hydrobromide group. These features contribute to its unique reactivity and solubility profile, making it a valuable compound for various applications.
Properties
CAS No. |
75520-14-8 |
|---|---|
Molecular Formula |
C11H16BrN3 |
Molecular Weight |
270.17 g/mol |
IUPAC Name |
(4R,5R)-1,5-dimethyl-4-phenyl-4,5-dihydroimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C11H15N3.BrH/c1-8-10(13-11(12)14(8)2)9-6-4-3-5-7-9;/h3-8,10H,1-2H3,(H2,12,13);1H/t8-,10+;/m1./s1 |
InChI Key |
GZGIFIWKCODNNA-SCYNACPDSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N=C(N1C)N)C2=CC=CC=C2.Br |
Canonical SMILES |
CC1C(N=C(N1C)N)C2=CC=CC=C2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


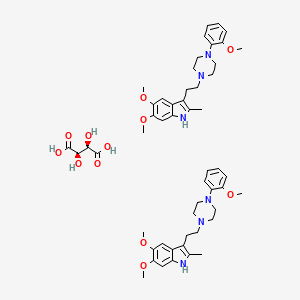
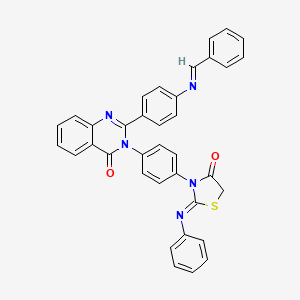
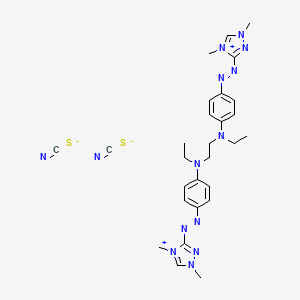
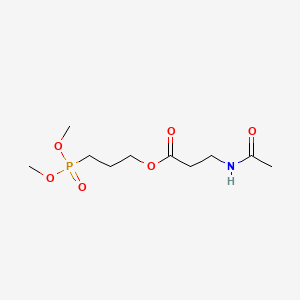
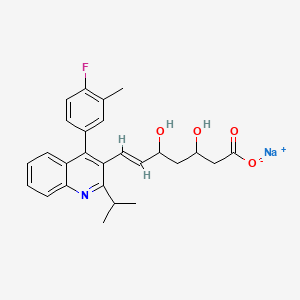
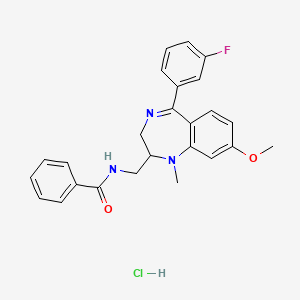

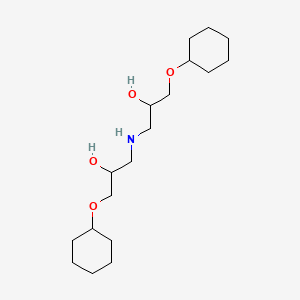
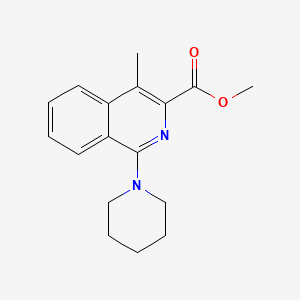
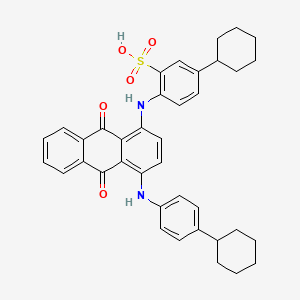

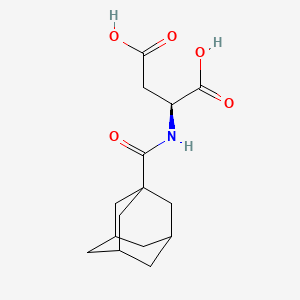
![9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy-](/img/structure/B12718874.png)
